molecular formula C14H17N3O2 B2566615 N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide CAS No. 478033-08-8

N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide

Cat. No. B2566615
CAS RN: 478033-08-8
M. Wt: 259.309
InChI Key: SOSUCWFVMQGTBT-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 2-oxo-1,2-dihydro-4(1H)-quinazoline .

Scientific Research Applications

Natural Products from Streptomyces Isolates Quinazolin-4-one derivatives isolated from Streptomyces sp. showcase a broad range of natural products. These compounds, including 1H-quinazolin-4-one derivatives, were studied for their biological activity against various microorganisms and algae, but showed no significant activity, which is essential for understanding their ecological role and potential pharmaceutical applications (Maskey et al., 2004).

Chemical Reactivity and Anticancer Properties Studies on the chemical reactivity of certain quinazolinone derivatives towards electrophilic and nucleophilic reagents have led to the synthesis of compounds with selective anticancer activity. This highlights the potential of quinazolinone derivatives in developing targeted cancer therapies (Abdel-Rahman, 2006).

Ring Structure Modifications and Drug Synthesis Research into the hydrolytic opening of the quinazoline ring in derivatives shows the chemical versatility of these compounds, which is crucial for drug design and synthesis. Understanding these reactions can lead to the development of new pharmaceuticals with improved efficacy and safety profiles (Shemchuk et al., 2010).

Biological Activity and Therapeutic Applications Studies on the synthesis and biological activity of new quinazolinone derivatives have revealed their significant antibacterial, antifungal, and anticancer properties. This research is foundational for the development of new medications to treat various infections and cancer (El-Shenawy, 2017).

properties

IUPAC Name

N-(3-ethyl-2-oxoquinazolin-4-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-17-12(16-13(18)9(2)3)10-7-5-6-8-11(10)15-14(17)19/h5-9H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGGVBYWMGVDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820520
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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